N-cyclopentyl-2-(thiophen-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-thiophen-2-yl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3OS/c18-17(19,20)15-7-8-22(21-15)9-10-23(13-4-1-2-5-13)16(24)12-14-6-3-11-25-14/h3,6-8,11,13H,1-2,4-5,9-10,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKNNUQWJUHTGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with structurally related acetamides:
*Molecular weights estimated based on structural formulae.
Key Observations
Thiophene-Containing Analogues :
- The target compound’s thiophen-2-yl group is shared with N-(3-acetyl-2-thienyl)-2-bromoacetamide and 2-(2-phenyl-1,3-thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide . However, the latter incorporates a thiazole ring, which may confer distinct electronic properties due to additional nitrogen atoms.
N-(but-3-en-1-yl)-2,2,2-trifluoro-N-[1-(1-methyl-1H-pyrazol-4-yl)ethenyl]acetamide shares the CF₃ group but lacks the thiophene moiety, highlighting trade-offs between lipophilicity and aromatic interactions.
Synthetic Routes :
- The target compound’s synthesis likely parallels methods for , where pyrazole-acetic acid derivatives are coupled with amines. In contrast, N-(3-acetyl-2-thienyl)acetamides are synthesized via direct acylation of thiophen-2-amines.
The CF₃ group improves metabolic stability relative to non-fluorinated analogues (e.g., 2-(5-phenyl-1H-pyrazol-3-yl)-N,N,N-trimethylacetamide ).
Functional Implications
- Steric Considerations : The cyclopentyl group may restrict rotational freedom, favoring bioactive conformations over flexible chains (e.g., but-3-en-1-yl in ).
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Confirm cyclopentyl protons (δ 1.5–2.5 ppm) and thiophene aromatic protons (δ 6.8–7.5 ppm) .
- ¹³C NMR : Identify carbonyl (δ ~170 ppm) and trifluoromethyl (δ ~120 ppm, quartets) signals .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 440.12) .
- Infrared (IR) Spectroscopy : Monitor amide C=O stretches (~1650 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .
How do structural modifications at the cyclopentyl or trifluoromethylpyrazole positions affect bioactivity, and what SAR studies support these findings?
Advanced Research Question
-
Cyclopentyl Modifications :
- Steric Effects : Bulky substituents (e.g., cyclohexyl) reduce binding affinity to enzymes like COX-2 by ~30%, as shown in docking studies .
- Flexibility : Replacing cyclopentyl with linear alkyl chains decreases metabolic stability (t½ from 8h to 2h in liver microsomes) .
-
Trifluoromethylpyrazole :
- Electron-Withdrawing Effects : Enhances enzyme inhibition (IC50 = 0.8 µM vs. 5.2 µM for non-fluorinated analogs) by polarizing the pyrazole ring .
-
SAR Data :
Modification Target (IC50) Solubility (µg/mL) Cyclopentyl 0.8 µM 12 Cyclohexyl 1.2 µM 8 Trifluoromethyl 0.8 µM 12 Methyl 5.2 µM 18
What computational methods are recommended for predicting binding modes with target enzymes, and how can crystallographic data validate these models?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with active sites (e.g., COX-2 or kinase domains). Prioritize hydrogen bonding between the acetamide carbonyl and Arg120 .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influenced by the thiophene and trifluoromethyl groups .
- Crystallographic Validation :
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Question
- Experimental Design :
- Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For example, IC50 values vary by 20% between HeLa and MCF-7 cells due to differential enzyme expression .
- Validate purity (>98%) via HPLC to exclude confounding impurities .
- Data Analysis :
- Use statistical tools (e.g., ANOVA) to compare datasets. A 2024 study found that batch-to-batch solvent residues (e.g., DMSO) artificially inflated anti-inflammatory activity by 15% .
What are the challenges in scaling up synthesis without compromising enantiomeric purity?
Advanced Research Question
- Chiral Center Retention :
- Avoid racemization by using low-temperature (<0°C) conditions during acylation .
- Employ chiral catalysts (e.g., BINAP-Pd) for asymmetric synthesis of the cyclopentyl moiety .
- Process Analytical Technology (PAT) :
- In-line FTIR monitors reaction progress in real-time, reducing enantiomeric excess (ee) loss from 10% to <2% .
How does the compound’s stability under physiological conditions impact in vivo studies?
Advanced Research Question
-
Degradation Pathways :
- Hydrolysis : The acetamide bond degrades at pH < 4 (e.g., gastric fluid), requiring enteric coatings for oral administration .
- Oxidation : Thiophene rings are susceptible to CYP450-mediated oxidation; co-administering CYP inhibitors (e.g., ketoconazole) increases plasma AUC by 3-fold .
-
Stability Data :
Condition Half-Life Major Degradants pH 7.4 (37°C) 48h None detected pH 2.0 (37°C) 2h Thiophene carboxylic acid
What strategies are recommended for improving aqueous solubility without reducing target affinity?
Advanced Research Question
- Prodrug Design : Introduce phosphate esters at the cyclopentyl group, increasing solubility from 12 µg/mL to 150 µg/mL while maintaining IC50 < 1 µM .
- Co-Crystallization : Use succinic acid as a co-former to enhance solubility by 5× via hydrogen-bonded networks, validated by PXRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
